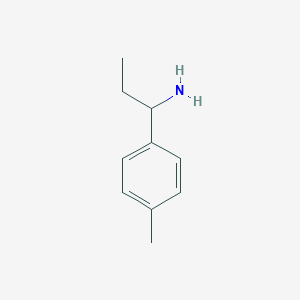

1-(4-Methylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

1-(4-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZOQCAVLMPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395192 | |

| Record name | 1-(4-methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-87-4 | |

| Record name | α-Ethyl-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methylphenyl)propan-1-amine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(4-Methylphenyl)propan-1-amine

Introduction

This compound is a primary amine that serves as a critical structural motif and versatile building block in medicinal chemistry and organic synthesis. Its applications often lie in the development of pharmaceutical agents, where its specific stereochemistry can be crucial for biological activity. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will explore classical methods, modern catalytic approaches, and green chemistry alternatives, focusing on the underlying mechanisms, experimental considerations, and comparative analysis of each route.

Chapter 1: The Foundational Precursor: Synthesis of 4'-Methylpropiophenone

Nearly all viable synthetic routes to this compound begin with the corresponding ketone, 4'-methylpropiophenone. The most common and industrially scalable method for its preparation is the Friedel-Crafts acylation.

This reaction involves the electrophilic aromatic substitution of toluene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction is generally regioselective, with the acyl group preferentially adding to the para position of the methyl group on the toluene ring due to steric hindrance at the ortho positions and the directing effect of the methyl group.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

-

Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a solvent such as dichloromethane (DCM) or excess toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The slurry is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Propionyl chloride (1.0 equivalent) is dissolved in the reaction solvent and added dropwise to the cooled slurry via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Addition of Toluene: Toluene (1.0-1.2 equivalents, if not used as the solvent) is then added dropwise at the same temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 4'-methylpropiophenone[2] is purified by vacuum distillation to yield a colorless to pale yellow liquid[1].

Chapter 2: Classical Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[3]

The Leuckart-Wallach Reaction

The Leuckart reaction is one of the oldest and most direct methods for reductive amination, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] The reaction is typically conducted at high temperatures (120-165 °C) without a catalyst.[4]

Mechanism: The reaction proceeds in two main stages. First, the ketone (4'-methylpropiophenone) reacts with ammonia (generated in situ from ammonium formate) or formamide to form an imine or N-formyl derivative.[4][6] In the second stage, this intermediate is reduced by a hydride transfer from formic acid or formate, which is also present in the reaction mixture, releasing carbon dioxide.[7] The resulting product is often the formamide, which must be hydrolyzed under acidic or basic conditions to yield the final primary amine.[5]

Caption: Mechanism of the Leuckart-Wallach Reaction.

Advantages:

-

Inexpensive and readily available reagents.

-

One-pot procedure (before hydrolysis).

Disadvantages:

-

Requires high reaction temperatures.

-

Yields can be variable.

-

The formation of side products can complicate purification.

-

An additional hydrolysis step is required.

Catalytic Hydrogenation

A cleaner and often more efficient method is catalytic hydrogenation. In this one-pot process, 4'-methylpropiophenone is reacted with an ammonia source (such as anhydrous ammonia or ammonium acetate) in the presence of hydrogen gas and a metal catalyst.

Catalysts: Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel. The choice of catalyst can influence reaction efficiency and selectivity.

Caption: Workflow for Catalytic Reductive Amination.

Experimental Protocol: Catalytic Hydrogenation

-

Charging Reactor: A high-pressure hydrogenation vessel is charged with 4'-methylpropiophenone (1.0 eq.), an ammonia source like ammonium acetate (5-10 eq.), a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., 5-10 wt% Pd/C).

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The mixture is agitated at a set temperature (e.g., 25-80 °C) for several hours to days.

-

Monitoring: The reaction is monitored by observing hydrogen uptake or by periodic analysis of aliquots via GC-MS.

-

Workup: Upon completion, the reactor is depressurized, and the catalyst is carefully removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated, and the resulting residue is purified using acid-base extraction followed by distillation or chromatography to isolate the pure amine.

Chapter 3: Modern Synthetic Strategies

Modern approaches offer milder reaction conditions, greater functional group tolerance, and opportunities for stereocontrol.

Hydride-Based Reductive Amination

This method replaces high-pressure hydrogen gas with chemical hydride reducing agents. The reaction is typically a one-pot process where the ketone and ammonia source are mixed, allowing the imine to form in situ before the reducing agent is added.[3]

The choice of reducing agent is critical and depends on pH and substrate reactivity.

| Reducing Agent | Typical Solvent(s) | Optimal pH | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | 7-10 | Strong reductant; can reduce the starting ketone if added too early. Requires basic/neutral conditions. |

| Sodium Cyanoborohydride (NaBH₃CN) | Alcohols, Aprotic | 3-6 | Mild reductant; stable in weakly acidic conditions that favor imine formation. Reduces imines much faster than ketones. Highly toxic (cyanide). |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, THF, DCE | 5-7 | Mild, non-toxic alternative to NaBH₃CN. Its steric bulk reduces the rate of ketone reduction. Often the reagent of choice.[8] |

Causality in Reagent Choice: Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly effective because they are less reactive towards the ketone starting material at the slightly acidic pH required for efficient imine formation.[3] This selectivity prevents wasteful consumption of the hydride and simplifies purification.

Asymmetric and Biocatalytic Synthesis

For pharmaceutical applications, obtaining a single enantiomer of this compound is often necessary. This can be achieved through asymmetric synthesis or biocatalysis.

Organocatalytic Asymmetric Amination: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can be used to catalyze the enantioselective addition of an amine source to an α,β-unsaturated precursor or the asymmetric reduction of an intermediate imine.[9] These methods provide a metal-free pathway to chiral amines.

Enzymatic Transamination: Biocatalysis using transaminase (TA) enzymes represents a powerful and green approach.[10] Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (4'-methylpropiophenone), producing a chiral amine and a ketone byproduct (acetone).

Mechanism of Transaminase Activity:

-

The enzyme's pyridoxal phosphate (PLP) cofactor reacts with the amino donor to form a pyridoxamine phosphate (PMP) intermediate.

-

The PMP then reacts with the ketone substrate (4'-methylpropiophenone).

-

The amino group is transferred to the ketone, forming the chiral amine product.

-

The enzyme-PLP complex is regenerated, completing the catalytic cycle.

Caption: Biocatalytic cycle of a transaminase enzyme.

Advantages of Biocatalysis:

-

Extremely high enantioselectivity (often >99% ee).

-

Mild reaction conditions (aqueous buffer, room temperature).

-

Environmentally benign (reduces solvent waste and use of heavy metals).

Chapter 4: Comparative Analysis and Outlook

The optimal synthesis pathway depends heavily on the specific requirements of the project, including scale, cost, and the need for stereochemical purity.

| Pathway | Stereoselectivity | Conditions | Reagent Cost | Scalability | Green Chemistry |

| Leuckart-Wallach | Racemic | Harsh (High Temp) | Low | Good | Poor |

| Catalytic Hydrogenation | Racemic | Moderate (Pressure) | Moderate | Excellent | Good |

| Hydride Reduction | Racemic | Mild | Moderate-High | Excellent | Moderate |

| Asymmetric Catalysis | High | Mild | High | Moderate | Good |

| Biocatalysis (TAs) | Excellent | Mild (Aqueous) | Moderate | Good | Excellent |

Outlook: The field continues to move towards more sustainable and efficient methodologies. Advances in biocatalysis are making enzymatic routes increasingly viable for industrial-scale production of chiral amines. Furthermore, the development of novel, non-precious metal catalysts for asymmetric reductive amination holds promise for reducing the cost and environmental impact of producing enantiomerically pure compounds like this compound.

References

- Vertex AI Search. (2024). 1-(4-methylphenyl)

-

Wikipedia. (2024). Leuckart reaction. Available at: [Link]

- Synthesis Study. (n.d.).

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction.

-

Wikipedia. (2024). Reductive amination. Available at: [Link]

-

ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Available at: [Link]

-

Synthetic Pages. (2001). solid-supported reductive amination. Available at: [Link]

-

PubChem. (2024). 1-(4-Methylphenyl)propane-2-amine. Available at: [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (2024). 1-(4-Methylphenyl)-1-propanol. Available at: [Link]

-

Matrix Fine Chemicals. (2024). 1-(4-METHYLPHENYL)PROPAN-1-ONE. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric synthesis of 1,4-enynes. Available at: [Link]

-

PubMed. (2018). Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. Available at: [Link]

Sources

- 1. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 2. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9 [matrix-fine-chemicals.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. syntheticpages.org [syntheticpages.org]

- 9. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(p-tolyl)propylamine: A Technical Guide

Introduction

1-(p-tolyl)propylamine, also known as 1-(4-methylphenyl)propan-1-amine, is a primary amine featuring a propyl chain attached to a p-tolyl group at the first carbon. Its chemical structure makes it a molecule of interest in medicinal chemistry and organic synthesis. As with any novel compound, comprehensive spectroscopic characterization is paramount for unambiguous identification, purity assessment, and structural elucidation. This guide provides an in-depth analysis of the expected spectroscopic data for 1-(p-tolyl)propylamine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for 1-(p-tolyl)propylamine (CAS 174636-87-4)[1][2][3], this guide will focus on a detailed prediction and interpretation of its spectral features. This analysis is grounded in fundamental spectroscopic principles and supported by comparative data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of 1-(p-tolyl)propylamine is foundational to understanding its spectroscopic signature. The molecule comprises a benzene ring substituted with a methyl group and a 1-aminopropyl group. This arrangement gives rise to distinct chemical environments for the protons and carbon atoms, which are key to interpreting NMR data. The presence of the primary amine and the aromatic ring will produce characteristic signals in the IR spectrum. Finally, the molecule's fragmentation pattern in mass spectrometry will be dictated by the relative stability of the resulting carbocations and radical species.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(p-tolyl)propylamine, both ¹H and ¹³C NMR will provide crucial information about its structure.

Experimental Considerations for NMR

The choice of solvent is critical for acquiring high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1-(p-tolyl)propylamine. It is important to note that the chemical shifts of protons attached to heteroatoms, such as the amine protons, can be concentration-dependent and may exchange with trace amounts of water, leading to peak broadening.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of 1-(p-tolyl)propylamine in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, the terminal methyl protons of the propyl chain, the amine protons, and the protons of the tolyl methyl group.

Table 1: Predicted ¹H NMR Data for 1-(p-tolyl)propylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 2H | Ar-H (ortho to propyl) |

| ~7.10 | d | 2H | Ar-H (meta to propyl) |

| ~3.80 | t | 1H | CH-NH₂ (benzylic) |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.65 | m | 2H | CH₂-CH₃ |

| ~1.50 | br s | 2H | NH₂ |

| ~0.90 | t | 3H | CH₂-CH₃ |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (~7.20 and ~7.10 ppm): The protons on the benzene ring are in the most deshielded region of the spectrum due to the anisotropic effect of the aromatic ring current. The para-substitution pattern results in two sets of chemically equivalent protons, which will appear as doublets due to coupling with their ortho neighbors.

-

Benzylic Proton (~3.80 ppm): The proton on the carbon attached to both the aromatic ring and the nitrogen atom (the benzylic proton) is significantly deshielded by both these groups. It is expected to be a triplet due to coupling with the adjacent methylene (CH₂) protons.

-

Tolyl Methyl Protons (~2.30 ppm): The methyl group attached to the aromatic ring is in a relatively shielded environment and is expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methylene Protons (~1.65 ppm): These protons are adjacent to both the benzylic carbon and the terminal methyl group. They will be split by both sets of neighboring protons, likely resulting in a complex multiplet.

-

Amine Protons (~1.50 ppm): The protons of the primary amine group often appear as a broad singlet. Their chemical shift can vary with concentration and solvent, and they may not show clear coupling to the benzylic proton due to rapid chemical exchange.

-

Terminal Methyl Protons (~0.90 ppm): The methyl group at the end of the propyl chain is in the most shielded (upfield) region of the spectrum. It is expected to be a triplet due to coupling with the adjacent methylene (CH₂) protons.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for 1-(p-tolyl)propylamine

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Quaternary Ar-C (C-propyl) |

| ~136 | Quaternary Ar-C (C-CH₃) |

| ~129 | Ar-CH (meta to propyl) |

| ~127 | Ar-CH (ortho to propyl) |

| ~58 | CH-NH₂ (benzylic) |

| ~30 | CH₂-CH₃ |

| ~21 | Ar-CH₃ |

| ~11 | CH₂-CH₃ |

Rationale for Predicted Chemical Shifts:

-

Aromatic Carbons (~127-142 ppm): The aromatic carbons resonate in the downfield region. The quaternary carbons, being more substituted, will have distinct chemical shifts from the protonated aromatic carbons.

-

Benzylic Carbon (~58 ppm): The carbon atom bonded to the nitrogen is significantly deshielded due to the electronegativity of the nitrogen atom.

-

Alkyl Carbons (~11-30 ppm): The carbons of the propyl chain are in the upfield region of the spectrum. The carbon of the terminal methyl group will be the most shielded.

-

Tolyl Methyl Carbon (~21 ppm): The carbon of the methyl group attached to the aromatic ring appears in the typical range for such groups.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(p-tolyl)propylamine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and alkyl groups, and C=C bonds of the aromatic ring.

Table 3: Predicted IR Absorption Bands for 1-(p-tolyl)propylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, two bands | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Medium | C=C aromatic ring stretch |

| 1500-1400 | Medium | C=C aromatic ring stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Interpretation of Key IR Bands:

-

N-H Stretch (3400-3250 cm⁻¹): The presence of a primary amine is typically indicated by two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4]. This is a key diagnostic feature.

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

-

Aromatic C=C Stretches (1620-1400 cm⁻¹): The presence of the benzene ring will give rise to several bands in this region.

-

p-Disubstituted Benzene Bend (~820 cm⁻¹): A strong absorption band in this region is characteristic of a 1,4-disubstituted (para) benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(p-tolyl)propylamine, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z = 149, corresponding to the molecular weight of C₁₀H₁₅N. The fragmentation of 1-(p-tolyl)propylamine is expected to be dominated by cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring), which is a common fragmentation pathway for amines[5].

-

Molecular Ion (M⁺): m/z = 149

-

Base Peak: m/z = 120. This peak would arise from the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, resulting in a stable benzylic iminium cation.

-

Other Significant Fragments:

-

m/z = 91: Formation of the tropylium ion (C₇H₇⁺) is a common feature for compounds containing a benzyl group.

-

m/z = 134: Loss of a methyl radical (•CH₃) from the molecular ion.

-

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of 1-(p-tolyl)propylamine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: As 1-(p-tolyl)propylamine is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of 1-(p-tolyl)propylamine.

Mass Spectrometry Fragmentation Pathway

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 174636-87-4 CAS MSDS (1-P-TOLYL-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

Physical and chemical properties of 1-(4-Methylphenyl)propan-1-amine

An In-depth Technical Guide to 1-(4-Methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identification, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines a robust synthetic methodology, details experimental protocols for property determination, and discusses essential safety and handling procedures. The synthesis of technical data with practical, field-proven insights aims to equip the reader with a thorough understanding of this compound for research and development applications.

Introduction

This compound is a primary amine featuring a propyl chain and a para-tolyl group attached to the alpha-carbon. As a chiral benzylic amine, it serves as a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry. Its structural motifs are present in various biologically active molecules, making a thorough understanding of its properties crucial for its effective application. This guide synthesizes available data to present a holistic profile of the compound, emphasizing the causal relationships between its structure and observed properties. All information is grounded in authoritative references to ensure scientific integrity.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound

-

Synonyms: 1-p-Tolyl-propylamine, 1-(p-Tolyl)propan-1-amine, 1-(4-methylphenyl)propylamine[1]

-

InChI Key: FWTZOQCAVLMPJE-UHFFFAOYSA-N[1]

Caption: 2D Structure of this compound.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is sparse in the literature, we can compile known data and establish well-founded estimations based on analogous structures.

Physical Properties

The physical state, solubility, and thermal properties are summarized below.

| Property | Value | Source / Justification |

| Molecular Weight | 149.24 g/mol | Calculated from molecular formula C₁₀H₁₅N.[2] |

| Appearance | Colorless to light yellow liquid | Inferred from similar substituted benzylamines. |

| Boiling Point | Not explicitly reported. Estimated >220 °C. | The precursor ketone, 1-(4-methylphenyl)propan-1-one, boils at 239 °C.[3] The amine is expected to have a slightly lower boiling point due to weaker intermolecular hydrogen bonding compared to the ketone's dipole-dipole interactions, but still be relatively high. |

| Melting Point | Not explicitly reported. | Likely below ambient temperature, consistent with being a liquid. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF).[4] Limited solubility in water. | The hydrophobic p-tolyl and propyl groups dominate the molecule's character. The amine group allows for protonation in acidic aqueous solutions, forming a more soluble ammonium salt. |

Chemical Properties

The chemical behavior is primarily defined by the basicity of the primary amine and the reactivity of the benzylic position.

-

Basicity (pKa of Conjugate Acid): The pKa of the conjugate acid (pKaH) is not experimentally reported. However, it can be estimated to be in the range of 9.0 - 9.5 .

-

Causality: Aliphatic primary amines like propylamine have a pKaH around 10.7.[5] The presence of the electron-withdrawing phenyl ring adjacent to the amine group delocalizes the lone pair, reducing basicity. The electron-donating methyl group in the para position slightly counteracts this effect, making it a stronger base than its non-methylated analog, 1-phenylpropan-1-amine. The overall effect is a pKaH lower than a simple alkylamine but higher than aniline (pKaH ~4.6). The best way to quantify the basicity of an amine is to examine the pKa of its conjugate acid; the higher the pKa of the conjugate acid, the stronger the base.[6]

-

Synthesis and Reactivity

A reliable and scalable synthesis is critical for the application of any chemical compound. The most logical and widely used method for preparing primary amines like this compound is through reductive amination.

Synthetic Pathway: Reductive Amination

This process involves the reaction of a ketone with a source of ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[7][8]

Starting Material: 1-(4-Methylphenyl)propan-1-one (also known as 4'-methylpropiophenone).[9] Reagents: Ammonia (often from a source like ammonium acetate or ammonium chloride), and a reducing agent. Key Choice of Reagent: Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this one-pot reaction. Its selectivity is the key to success; it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate as it forms.[8][10] This prevents side reactions and improves yield.

Caption: General workflow for reductive amination synthesis.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful imine formation is immediately followed by reduction, driving the equilibrium toward the final product.

-

Reaction Setup: To a solution of 1-(4-methylphenyl)propan-1-one (1 equivalent) in methanol, add ammonium acetate (5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. Rationale: Portion-wise addition controls the exothermic reaction and any potential hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting ketone.

-

Workup: Quench the reaction by slowly adding dilute HCl. Basify the aqueous layer with NaOH to deprotonate the amine product.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound. The following sections detail the predicted spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 1.5 - 2.5 | Broad singlet | 2H | Protons on nitrogen are exchangeable, leading to broad signals.[11] Position is concentration-dependent. |

| Ar-H (ortho to alkyl) | 7.25 | Doublet | 2H | Aromatic protons part of a typical AA'BB' system for a para-substituted ring. |

| Ar-H (meta to alkyl) | 7.15 | Doublet | 2H | Aromatic protons part of a typical AA'BB' system for a para-substituted ring. |

| Benzylic CH-N | 3.8 - 4.1 | Triplet | 1H | Deshielded by adjacent nitrogen and aromatic ring. Coupled to the CH₂ group. |

| Ar-CH₃ | 2.35 | Singlet | 3H | Standard chemical shift for a methyl group on a benzene ring. |

| Propyl -CH₂- | 1.6 - 1.8 | Multiplet | 2H | Methylene protons coupled to both the benzylic CH and the terminal CH₃. |

| Propyl -CH₃ | 0.9 | Triplet | 3H | Terminal methyl group coupled to the adjacent CH₂ group. |

Validation: The presence of the -NH₂ signal can be confirmed by a D₂O shake experiment . Adding a drop of D₂O to the NMR tube will result in H/D exchange, causing the broad singlet of the amine protons to disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (quaternary, C-alkyl) | ~145 | The carbon atom to which the propyl-amine group is attached. |

| Aromatic C (quaternary, C-CH₃) | ~137 | The carbon atom bearing the methyl group. |

| Aromatic CH (ortho to alkyl) | ~129 | Standard aromatic carbon shift. |

| Aromatic CH (meta to alkyl) | ~127 | Standard aromatic carbon shift. |

| Benzylic C-N | ~55-60 | Carbon directly attached to the electronegative nitrogen atom is deshielded. |

| Propyl -CH₂- | ~30-35 | Aliphatic carbon. |

| Ar-CH₃ | ~21 | Standard shift for a tolyl methyl group. |

| Propyl -CH₃ | ~10-14 | Terminal aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the primary amine functional group.

-

N-H Stretch: Two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine's symmetric and asymmetric N-H stretching modes.

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ .

-

N-H Bend (Scissoring): A medium-to-strong absorption around 1590-1650 cm⁻¹ .

-

C-N Stretch: An absorption in the fingerprint region, typically 1000-1250 cm⁻¹ for aliphatic amines.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Nitrogen Rule: The molecular ion peak (M⁺) will have an odd m/z value (149), consistent with the presence of a single nitrogen atom.

-

Major Fragmentation Pathway (Alpha-Cleavage): The most likely fragmentation is the cleavage of the bond between C1 and C2 of the propyl chain (alpha-cleavage), which is favorable as it leads to a resonance-stabilized iminium cation. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a fragment ion at m/z = 120 .

Experimental Workflow: Solubility Determination

A precise understanding of solubility is vital for drug formulation and reaction condition optimization.

Caption: Workflow for experimental determination of solubility.

Safety and Handling

As with any research chemical, proper safety protocols must be strictly followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Hazards: While specific toxicity data is unavailable, compounds of this class should be considered harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[13][14]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a primary benzylic amine with well-defined, albeit not extensively published, physicochemical properties. Its character is dominated by the basicity of its amine group, which is moderated by the electronic effects of the adjacent aromatic ring. Its synthesis is readily achievable through standard reductive amination protocols, and its structure can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry techniques. This guide provides the foundational knowledge required for researchers to confidently handle, synthesize, and utilize this compound in their scientific endeavors.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Reductive Amination: Mechanism & Examples. (2011). YouTube. Retrieved from [Link]

-

1-(4-methylphenyl)-1-propanone. (n.d.). Stenutz. Retrieved from [Link]

-

Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]

-

1-(4-Methylphenyl)-1-propanol. (n.d.). PubChem. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

-

Chemical Properties of 1-Propanamine, N-propyl-. (n.d.). Cheméo. Retrieved from [Link]

-

1-(4-METHYLPHENYL)PROPAN-1-ONE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Propylamine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Retrieved from [Link]

-

3-(4-Methylphenyl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

Mephedrone. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Metolachlor. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 1-(4-methylphenyl)-1-propanone [stenutz.eu]

- 4. caymanchem.com [caymanchem.com]

- 5. Propylamine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9 [matrix-fine-chemicals.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. rsc.org [rsc.org]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. chemos.de [chemos.de]

- 14. 1-(4-Methylphenyl)-1-propanol | C10H14O | CID 2793873 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Psychostimulants: A Technical Guide to the Biological Activity of 4-Methylamphetamine Analogues

Introduction: The Resurgence of a Phenethylamine Scaffold

4-Methylamphetamine (4-MA), a stimulant and anorectic drug of the amphetamine family, has journeyed from a potential therapeutic agent to a substance of concern within the ever-expanding category of new psychoactive substances (NPS).[1][2] Initially investigated in 1952 as an appetite suppressant under the proposed trade name Aptrol, its development was never finalized.[2][3] In recent years, 4-MA has re-emerged on the illicit drug market, often found as an adulterant in amphetamine preparations, leading to several fatalities and raising significant public health concerns.[4][5] This guide provides an in-depth technical exploration of the biological activity of 4-MA and its analogues, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the nuanced structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this critical area of neuropharmacology.

Core Mechanism of Action: A Tripartite Interaction with Monoamine Transporters

The primary pharmacological effects of 4-MA and its analogues are mediated by their interaction with the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. 4-MA and many of its derivatives act as potent and relatively balanced releasing agents for all three monoamines, a profile often referred to as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2][3]

In vitro studies have established that 4-MA potently inhibits the uptake of dopamine, norepinephrine, and serotonin.[2][3] More than just blocking reuptake, these compounds are substrates for the transporters, meaning they are transported into the presynaptic neuron. This influx disrupts the vesicular storage of monoamines, leading to a non-vesicular, transporter-mediated reverse transport of dopamine, norepinephrine, and serotonin into the synaptic cleft. This surge in synaptic monoamine concentrations is the fundamental driver of the stimulant, euphoric, and empathogenic effects associated with these compounds.[7][8][9]

Interestingly, in vivo microdialysis studies in rats have revealed a more pronounced elevation of extracellular serotonin compared to dopamine following 4-MA administration.[2][3] This observation suggests a potential modulatory mechanism where the significant serotonin release may dampen the dopaminergic response, possibly through the activation of inhibitory 5-HT2C receptors on dopamine neurons.[2][3]

Beyond its interaction with monoamine transporters, older literature suggests that 4-MA is also a potent inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the metabolic breakdown of monoamine neurotransmitters.[1] This dual action of promoting release and inhibiting degradation could contribute to a more pronounced and prolonged increase in synaptic monoamine levels, potentially exacerbating its psychoactive and toxic effects.[4][5]

Figure 1: Mechanism of 4-MA at the Synapse.

Structure-Activity Relationships: The Impact of N-Alkylation

The pharmacological profile of 4-MA analogues can be significantly altered by chemical modifications, particularly at the amine group. Lengthening the N-alkyl substituent from a methyl to an ethyl, propyl, and butyl group results in a stepwise decrease in the potency to inhibit monoamine uptake at DAT, NET, and SERT.[1][6]

Crucially, this modification also influences whether the compound acts as a substrate (releaser) or an inhibitor (blocker) at these transporters. N-methyl 4-MA is an efficacious substrate at DAT, inducing inward depolarizing currents and calcium influx.[1][6] However, longer N-alkyl chains, such as N-propyl and N-butyl, convert the compound into a non-transported inhibitor at DAT and NET.[1] In contrast, most N-alkylated analogues retain their substrate activity at SERT, with the exception of the N-butyl analogue which displays very weak effects.[1] This shift from a non-selective releaser to a more selective SERT releaser with increasing N-alkyl chain length has profound implications for the abuse liability of these compounds.[10]

| Compound | DAT Activity | NET Activity | SERT Activity | Abuse Liability (ICSS) |

| N-methyl 4-MA | Substrate (Releaser) | Substrate (Releaser) | Substrate (Releaser) | High |

| N-ethyl 4-MA | Inhibitor | Substrate (Releaser) | Substrate (Releaser) | Reduced |

| N-propyl 4-MA | Inhibitor | Inhibitor | Substrate (Releaser) | Significantly Reduced |

| N-butyl 4-MA | Inhibitor | Inhibitor | Weak Substrate | Low |

Table 1: Impact of N-Alkylation on the Biological Activity of 4-MA Analogues.[1]

This structure-activity relationship highlights a critical principle in psychostimulant pharmacology: the abuse potential is strongly correlated with activity at the dopamine transporter.[1] By attenuating or eliminating DAT substrate activity, the rewarding effects of these compounds, as measured by intracranial self-stimulation (ICSS) in rats, are profoundly reduced.[1][10]

Experimental Protocols for Assessing Biological Activity

To rigorously characterize the biological activity of 4-MA analogues, a combination of in vitro and in vivo assays is essential. The following protocols provide a framework for these investigations.

In Vitro Assays

Synaptosomes are isolated presynaptic nerve terminals that retain functional machinery for neurotransmitter uptake and release, making them an invaluable tool for studying transporter pharmacology.[8]

Protocol:

-

Tissue Homogenization: Euthanize rodents according to approved institutional animal care and use committee protocols. Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, or whole brain minus cerebellum for all three transporters) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).[11][12] Homogenize the tissue using a Dounce homogenizer with 10-12 gentle strokes.[8][13]

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).[8]

-

Carefully collect the supernatant (S1) and centrifuge at 15,000 - 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[8][11]

-

Discard the supernatant (S2, cytosolic fraction).

-

-

Washing and Resuspension: Resuspend the P2 pellet in fresh, ice-cold buffer and repeat the centrifugation step to wash the synaptosomes.[11] Finally, resuspend the washed synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer) for use in uptake or release assays.[14]

Figure 2: Synaptosome Preparation Workflow.

This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the transporter of interest.[10][15][16]

Protocol:

-

Preparation: Prepare serial dilutions of the 4-MA analogue. In a 96-well plate, pre-incubate the synaptosomes or transporter-expressing cells with various concentrations of the test compound or vehicle control for 5-15 minutes at room temperature or 37°C.[10][14]

-

Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well to initiate the uptake reaction.[12][14]

-

Termination of Uptake: After a short incubation period (typically 1-10 minutes), rapidly terminate the reaction by washing the cells with ice-cold buffer and filtering through a glass fiber filter mat to separate the synaptosomes/cells from the extracellular medium.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Construct concentration-response curves and calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific uptake) using non-linear regression analysis.

This assay determines whether a compound acts as a substrate (releaser) or a blocker of monoamine transporters.

Protocol:

-

Loading: Pre-load synaptosomes or transporter-expressing cells with a radiolabeled neurotransmitter by incubating them in the presence of the radioligand for a set period.

-

Washing: Wash the loaded synaptosomes/cells multiple times with buffer to remove any extracellular radioligand.

-

Stimulation of Release: Add various concentrations of the 4-MA analogue to the loaded synaptosomes/cells and incubate for a defined time.

-

Sample Collection: Separate the extracellular medium (supernatant) from the synaptosomes/cells (pellet) by centrifugation or filtration.

-

Quantification: Measure the radioactivity in both the supernatant and the pellet using a scintillation counter.

-

Data Analysis: Calculate the percentage of neurotransmitter released at each drug concentration. An increase in release indicates substrate activity, while no change or a decrease suggests inhibitor activity.

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Protocol:

-

Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissues.[17][18]

-

Assay Principle: A common method involves a fluorometric assay where MAO activity on a substrate (e.g., tyramine) produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[14][19]

-

Procedure:

-

Pre-incubate the MAO enzyme with various concentrations of the 4-MA analogue or a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) for a specified time.[19]

-

Initiate the reaction by adding the MAO substrate and the detection reagents.

-

Measure the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis: Determine the rate of the reaction and calculate the IC₅₀ value for MAO inhibition.

In Vivo Assays

ICSS is a behavioral paradigm used to assess the abuse liability of drugs.[3][20] Animals are surgically implanted with an electrode in a brain reward pathway (typically the medial forebrain bundle) and learn to perform an operant response (e.g., pressing a lever) to receive electrical stimulation.[3][6]

Protocol:

-

Surgery and Training: Surgically implant electrodes in the target brain region of rats.[2][3] Allow for recovery and then train the animals to press a lever for brain stimulation.

-

Baseline Determination: Establish a stable baseline of responding for a range of stimulation frequencies or intensities.

-

Drug Administration: Administer different doses of the 4-MA analogue via a relevant route (e.g., intraperitoneal injection).

-

Data Collection: Measure the rate of lever pressing at each stimulation frequency/intensity following drug administration.

-

Data Analysis: A leftward shift in the frequency-rate function (i.e., an increase in responding for lower frequencies of stimulation) is indicative of a rewarding effect and high abuse potential.[20]

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[1][21][22]

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum).[1][23]

-

Perfusion and Sampling: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[1][21] Collect the dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[1][21]

-

Drug Challenge: After establishing a stable baseline, administer the 4-MA analogue and continue collecting dialysate samples to measure the drug-induced changes in neurotransmitter levels.

Pharmacological Effects and Neurotoxicity

The primary pharmacological effects of 4-MA and its analogues are consistent with their monoamine-releasing properties and include stimulant effects such as increased locomotor activity, euphoria, and reduced appetite.[2][7] As discussed, the abuse liability is strongly linked to their ability to act as DAT substrates.[1]

A significant concern with amphetamine-class compounds is their potential for neurotoxicity.[7][8][9] High doses of methamphetamine are known to cause long-term damage to dopaminergic and serotonergic nerve terminals.[7][8][9] The mechanisms underlying this neurotoxicity are multifactorial and include:

-

Oxidative Stress: The auto-oxidation of elevated synaptic dopamine leads to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing cellular damage.[24]

-

Excitotoxicity: Increased glutamate release can lead to overstimulation of glutamate receptors, resulting in excessive calcium influx and neuronal death.[24]

-

Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to energy deficits and increased oxidative stress.[7][24]

-

Neuroinflammation: Activation of microglia and astrocytes can lead to the release of pro-inflammatory cytokines that contribute to neuronal damage.[24]

While direct data on the neurotoxicity of 4-MA and its analogues is limited, it is plausible that they share similar neurotoxic potential, particularly those with potent dopamine-releasing activity.[24] The enhanced serotonergic activity of 4-MA may also contribute to a specific profile of serotonergic neurotoxicity, similar to that observed with MDMA.[25] Further research is critically needed to fully characterize the neurotoxic risk profile of this class of compounds.

Conclusion and Future Directions

4-Methylamphetamine and its analogues represent a complex and evolving class of psychoactive substances. Their biological activity is primarily driven by their interactions with monoamine transporters, with subtle structural modifications leading to significant shifts in their pharmacological profiles and abuse liability. The transition from a non-selective monoamine releaser to a more selective serotonin releaser with increasing N-alkyl chain length provides a compelling example of how structure-activity relationships can be exploited to modulate psychoactive effects.

For drug development professionals, this understanding offers a potential roadmap for designing novel compounds with tailored pharmacological properties. For researchers and public health officials, a thorough characterization of the biological activity of emerging 4-MA analogues is crucial for assessing their potential for harm and for developing effective public health responses.

Future research should focus on:

-

Comprehensive Neurotoxicity Studies: Direct and comparative studies on the neurotoxic effects of 4-MA and its analogues are urgently needed to understand their long-term consequences.

-

Elucidation of Receptor Interactions: While the primary targets are monoamine transporters, a broader screening of receptor interactions could reveal additional mechanisms contributing to their overall pharmacological effects.

-

Metabolic Profiling: Understanding the metabolic pathways of these compounds is essential for identifying potentially active or toxic metabolites.

-

Human Studies: Carefully controlled studies in humans are ultimately necessary to translate the findings from preclinical models and to fully understand the effects and risks of these substances in humans.

By employing the detailed experimental approaches outlined in this guide, the scientific community can continue to unravel the complex pharmacology of 4-methylamphetamine analogues, paving the way for a more informed understanding of their potential risks and, potentially, their therapeutic applications.

References

-

Solis, E., Jr., Partilla, J. S., Sakloth, F., Robledo, S., De Felice, L. J., & Baumann, M. H. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 1950–1961. [Link]

-

4-Methylamphetamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

4-Methylamphetamine - Wikiwand. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hage, S., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646–1655. [Link]

-

Basu, D., & Daws, L. C. (2014). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Chromatography B, 960, 229–236. [Link]

-

Negus, S. S., & Miller, L. L. (2014). Intracranial self-stimulation to evaluate abuse potential of drugs. Pharmacology Biochemistry and Behavior, 124, 196–209. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(3), 343–353. [Link]

-

Solis, E., Jr., Partilla, J. S., Sakloth, F., Robledo, S., De Felice, L. J., & Baumann, M. H. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 1950–1961. [Link]

-

Hondebrink, L., Nugteren-van Lonkhuyzen, J. J., van der Gouwe, D., & Brunt, T. M. (2013). 4-Methyl-amphetamine: a health threat for recreational amphetamine users. Journal of Psychopharmacology, 27(9), 841–847. [Link]

-

Krasnova, I. N., & Cadet, J. L. (2009). Methamphetamine toxicity and messengers of death. Brain Research Reviews, 60(2), 379–407. [Link]

-

Solis, E., Jr., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42, 1950–1961. [Link]

-

Atcherley, C. W., LaGrange, C. A., O'Hare, E., & Heien, M. L. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 85(15), 7245–7252. [Link]

-

Yamamoto, B. K., Moszczynska, A., & Gudelsky, G. A. (2010). Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine. Current topics in behavioral neurosciences, 3, 99–131. [Link]

-

Lee, J., & Kim, H. R. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 25(11), 2533. [Link]

-

Faundez, V. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. JoVE (Journal of Visualized Experiments), (187), e64353. [Link]

-

Sutton, M. A., & Schuman, E. M. (2011). Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient. JoVE (Journal of Visualized Experiments), (49), e2541. [Link]

-

MDMA. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Halpin, L. E., Collins, S. A., & Yamamoto, B. K. (2014). Amphetamine toxicities: classical and emerging mechanisms. Cell and tissue research, 358(1), 199–217. [Link]

-

Singh, R., Kumar, A., & Tiwari, V. (2016). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Proteins and Proteomics, 7(1), 59-63. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Retrieved January 12, 2026, from [Link]

-

Artaiz, I., Zazpe, A., Innerárity, A., & Orjales, A. (2005). Standard procedures for monoamine transporter and receptor-binding assays. [Table]. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Reyes-Parada, M., Iturriaga-Vásquez, P., & Cassels, B. K. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1590. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved January 12, 2026, from [Link]

-

Reyes-Parada, M., Iturriaga-Vásquez, P., & Cassels, B. K. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1590. [Link]

-

Hondebrink, L., Nugteren-van Lonkhuyzen, J. J., van der Gouwe, D., & Brunt, T. M. (2013). 4-Methyl-amphetamine: a health threat for recreational amphetamine users. Journal of Psychopharmacology (Oxford, England), 27(9), 841–847. [Link]

Sources

- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. A Strategy to Prioritize Emerging Drugs of Abuse for Analysis: Abuse Liability Testing Using Intracranial Self-Stimulation (ICSS) in Rats and Validation with α-Pyrrolidinohexanophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase by amphetamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. A Strategy to Prioritize Emerging Drugs of Abuse for Analysis: Abuse Liability Testing Using Intracranial Self-stimulation (ICSS) in Rats and Validation with α-pyrrolidinohexanophenone (α-PHP) [ojp.gov]

- 16. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]

- 17. Mephedrone - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. MDMA - Wikipedia [en.wikipedia.org]

Unveiling the Enigmatic Intermediate: A Technical Guide to CAS 174636-87-4

An In-depth Exploration of α-Ethyl-4-methylbenzenemethanamine for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical identity, properties, and potential research applications of the compound registered under CAS number 174636-87-4, scientifically known as α-Ethyl-4-methylbenzenemethanamine. While in-depth biological studies on this specific molecule are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of its chemical nature, synthesis, and likely utility as a chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis. By examining structurally related compounds with established biological activities, we infer potential avenues for future research and application.

Chemical Identity and Physicochemical Properties

The compound with CAS number 174636-87-4 is an organic molecule identified by several synonyms, including 1-(4-methylphenyl)propan-1-amine and 1-p-Tolylpropan-1-amine.[1][2] Its core structure consists of a propane chain with an amine group at the first carbon, which is also attached to a p-tolyl (4-methylphenyl) group.

| Property | Value | Source |

| Molecular Formula | C10H15N | [1] |

| Molecular Weight | 149.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | α-Ethyl-4-methylbenzenemethanamine, 1-p-Tolylpropan-1-amine | [1][2] |

The presence of a chiral center at the first carbon of the propane chain indicates that α-Ethyl-4-methylbenzenemethanamine can exist as two distinct enantiomers, (R)- and (S)-1-(4-methylphenyl)propan-1-amine. This stereoisomerism is a critical feature, as different enantiomers of a chiral molecule often exhibit significantly different biological activities and pharmacological profiles.

Synthesis and Chemical Reactivity

α-Ethyl-4-methylbenzenemethanamine is a primary amine, a functional group that imparts basicity and nucleophilicity to the molecule. This reactivity is central to its utility as a synthetic intermediate.

A plausible synthetic route to this compound is through the reductive amination of 4-methylpropiophenone (CAS 5337-93-9).[3] This common and versatile reaction in organic synthesis involves the reaction of a ketone with ammonia or an amine in the presence of a reducing agent.

Illustrative Synthetic Workflow:

Caption: Reductive amination of 4-methylpropiophenone.

Potential Research Applications: A Landscape of Possibilities

While direct research applications of this compound are not well-documented, its structural characteristics strongly suggest its potential as a valuable intermediate in several areas of chemical and pharmaceutical research.

Chiral Building Block in Asymmetric Synthesis

The chiral nature of this compound is its most significant feature from a research and drug development perspective. Chiral amines are fundamental building blocks in the asymmetric synthesis of a vast array of pharmaceuticals and other bioactive molecules.

A structurally related compound, (R)-1-(4-Methylphenyl)ethylamine, serves as a key chiral intermediate in the synthesis of novel therapeutic agents. For instance, it is a critical component in the development of a novel anti-glaucoma drug.[4] This precedent suggests that the enantiomers of this compound could similarly be employed as resolving agents or as starting materials for the stereoselective synthesis of complex molecules.

Workflow for Chiral Resolution and Synthesis:

Caption: Chiral resolution and subsequent asymmetric synthesis.

Scaffold for Novel Bioactive Molecules

The phenethylamine backbone present in this compound is a common structural motif in a wide range of biologically active compounds, including neurotransmitters and synthetic drugs.[5] While it is crucial to distinguish this compound from its structural isomer, the psychoactive substance 4-methylamphetamine (CAS 64-11-9), the shared structural framework suggests that derivatives of this compound could be explored for their potential interactions with biological targets.

It is important to note that the position of the amine group is different between the two molecules, which would significantly alter their pharmacological properties. This compound has the amine on the first carbon of the propane chain, while 4-methylamphetamine has it on the second.

Researchers could utilize this compound as a starting material to synthesize libraries of novel compounds for screening against various biological targets. The amine group provides a convenient handle for further chemical modifications, such as acylation, alkylation, and sulfonylation, to generate a diverse range of derivatives.

Future Directions and Conclusion

The currently available information positions CAS 174636-87-4, or this compound, primarily as a chemical intermediate with significant, yet largely unexplored, potential in the fields of medicinal chemistry and organic synthesis. Its value as a chiral building block is its most promising attribute.

Future research should focus on:

-

Efficient enantioselective synthesis or resolution: Developing scalable methods to obtain the pure (R)- and (S)-enantiomers is a critical first step.

-

Exploration in asymmetric catalysis: Investigating the use of its enantiomers as ligands in metal-catalyzed asymmetric reactions.

-

Synthesis of novel compound libraries: Utilizing the amine functionality to create a diverse set of derivatives for biological screening.

References

-

PubChem. 1-(4-Methylphenyl)propane-1-amine. [Link]

-

Matrix Fine Chemicals. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

PubChem. 4-Methylamphetamine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9 [matrix-fine-chemicals.com]

- 4. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing 1-p-Tolyl-propylamine

An In-Depth Technical Guide to the Basic Characterization of 1-p-Tolyl-propylamine

1-p-Tolyl-propylamine is a primary amine featuring a propyl chain attached to a p-tolyl (4-methylphenyl) group. As a substituted aromatic amine, it serves as a valuable building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its structure, combining a chiral center (at the first carbon of the propyl chain), a hydrophobic aromatic ring, and a basic amino group, imparts specific properties that are leveraged in the synthesis of more complex target molecules.

The precise characterization of such intermediates is not merely a procedural formality; it is the cornerstone of robust drug development and chemical manufacturing. Ensuring the identity, purity, and stability of 1-p-Tolyl-propylamine is critical for reaction stoichiometry, impurity profiling, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive framework for the fundamental characterization of 1-p-Tolyl-propylamine, grounded in established analytical principles and field-proven methodologies.

Part 1: Physicochemical and Structural Properties

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on empirical analysis. These parameters inform choices regarding solvent selection, chromatographic conditions, and handling procedures.

The molecular structure of 1-p-Tolyl-propylamine consists of a benzene ring substituted with a methyl group at the para position and a 1-aminopropyl group.

Table 1: Core Physicochemical Properties of 1-p-Tolyl-propylamine and Related Isomers

| Property | Value (p-isomer) | Value (o-isomer) | Value (m-isomer) | Data Source |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | 149.23 g/mol | 149.23 g/mol | [1][2] |

| IUPAC Name | 1-(4-methylphenyl)propan-1-amine | 1-(2-methylphenyl)propan-1-amine | 1-(3-methylphenyl)propan-1-amine | [1] |

| CAS Number | 174636-87-4 | 473732-55-7 | 1178741-79-1 | [1][2][3] |

| Predicted Density | ~0.935 g/cm³ | Not available | ~0.935 g/cm³ | [2] |

| Predicted XLogP3 | 2.1 - 2.2 | 2.1 | 2.2 | [1][4] |

Note: Experimental data for 1-p-Tolyl-propylamine is not extensively published. Values are often computed or based on closely related structures.

Part 2: The Analytical Workflow: A Structured Approach

A robust characterization workflow ensures that all critical quality attributes of the compound are assessed. The process is sequential, with each step providing data that informs the next.

Sources

- 1. 1-(o-Tolyl)propan-1-amine | C10H15N | CID 13584017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 174636-87-4 CAS MSDS (1-P-TOLYL-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(4-Methylphenyl)propan-1-amine | C10H15N | CID 12564270 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Monoamine Transporter Interactions

Foreword: The Enduring Significance of Monoamine Transporters

The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—represent a critical class of therapeutic targets for a vast array of neurological and psychiatric disorders.[1] These sophisticated molecular machines are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby shaping the magnitude and duration of monoaminergic signaling.[2][3] Dysregulation of this process is implicated in conditions ranging from depression and anxiety to ADHD and substance use disorders.[4] This guide provides researchers, scientists, and drug development professionals with a technical and conceptual framework for investigating the pharmacology of these vital proteins. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring that the data generated is not only accurate but also mechanistically insightful.

Chapter 1: The Monoamine Transporter Family: Structure, Function, and Therapeutic Relevance

Architectural Homology and Functional Divergence

The MATs are members of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[5][6] They share a common architecture of 12 transmembrane (TM) domains with intracellular N- and C-termini.[7] Despite this structural homology, they exhibit distinct substrate specificities and pharmacological profiles that enable the precise regulation of dopamine, norepinephrine, and serotonin systems. The transport process itself is an active one, energetically coupled to the co-transport of sodium (Na+) and chloride (Cl−) ions down their electrochemical gradients.[1][3] This ion-dependence is a critical parameter in experimental design.

-

Dopamine Transporter (DAT; SLC6A3): Primarily expressed in dopaminergic neurons, DAT is crucial for regulating dopamine levels in brain regions associated with reward, motivation, and motor control.[4][8] It is the principal target for psychostimulants like cocaine and amphetamine, as well as medications for ADHD such as methylphenidate.[4][9]

-

Norepinephrine Transporter (NET; SLC6A2): NET controls norepinephrine signaling in the central and peripheral nervous systems, influencing processes like attention, mood, and blood pressure.[10] It is a key target for certain antidepressants (e.g., reboxetine, desipramine) and ADHD medications like atomoxetine.[10][11]

-

Serotonin Transporter (SERT; SLC6A4): SERT's regulation of serotonin is fundamental to mood, anxiety, and sleep.[12] It is the primary target for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs), including fluoxetine and paroxetine.[13][14]

The Alternating Access Mechanism of Transport

The canonical model for MAT function is the "alternating access" mechanism. This model posits that the transporter exists in two primary conformations: an outward-facing state with high affinity for its substrate and co-transported ions from the extracellular space, and an inward-facing state that allows for the release of the substrate and ions into the cytoplasm.

Caption: The alternating access model of monoamine transport.

This dynamic process can be inhibited by two main classes of drugs:

-